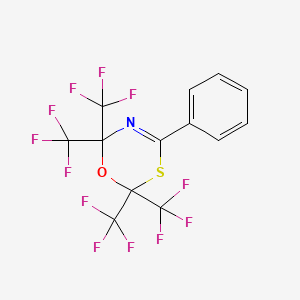
6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing oxygen, sulfur, and nitrogen atoms, along with a phenyl group and multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- typically involves the following steps:
Formation of the Oxathiazine Ring: The oxathiazine ring can be synthesized through a cyclization reaction involving appropriate precursors containing oxygen, sulfur, and nitrogen atoms.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenylating agent.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its oxidation state.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological molecules. Its trifluoromethyl groups may enhance its binding affinity to certain biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl groups enhance its binding affinity, while the heterocyclic ring structure allows for specific interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(hydroxymethyl)
- 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(methyl)
Uniqueness
Compared to similar compounds, 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- is unique due to the presence of multiple trifluoromethyl groups. These groups significantly influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
Properties
CAS No. |
57014-91-2 |
|---|---|
Molecular Formula |
C13H5F12NOS |
Molecular Weight |
451.23 g/mol |
IUPAC Name |
4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-1,3,5-oxathiazine |
InChI |
InChI=1S/C13H5F12NOS/c14-10(15,16)8(11(17,18)19)26-7(6-4-2-1-3-5-6)28-9(27-8,12(20,21)22)13(23,24)25/h1-5H |
InChI Key |
CHFIRGJENOXDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(OC(S2)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















